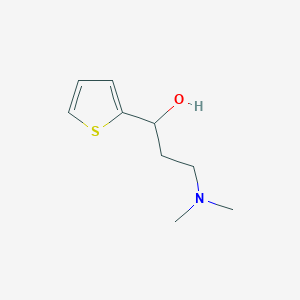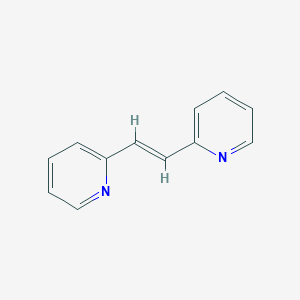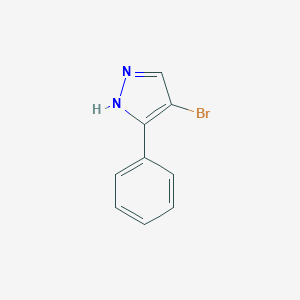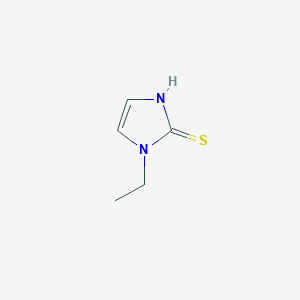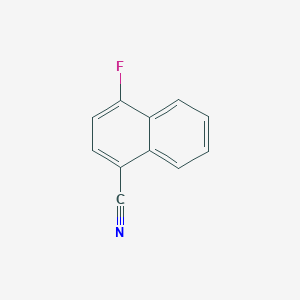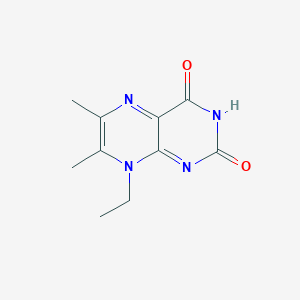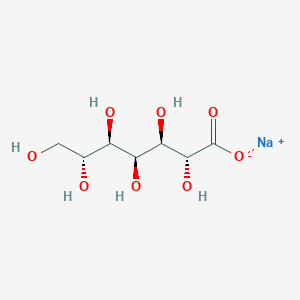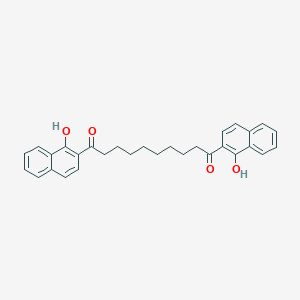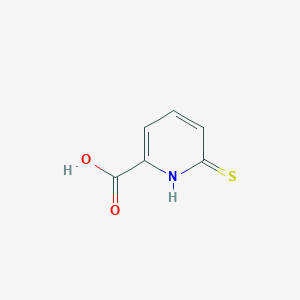
6-巯基烟酸
描述
6-Mercaptopicolinic acid (6-MPA) is an important chemical compound with a wide range of applications in the scientific field. It is a sulfur-containing derivative of picolinic acid, and is a naturally occurring compound found in plants and animals. 6-MPA has been studied extensively over the past few decades due to its unique properties and potential applications in laboratory experiments.
科学研究应用
磷酸烯醇式丙酮酸羧激酶 (PEPCK) 的抑制
MPA 已知是 PEPCK 的抑制剂,PEPCK 是一种糖异生酶 . 这种抑制会导致葡萄糖合成减少,使 MPA 成为一种有效的降血糖剂 .
对肌肉细胞的影响
研究表明,MPA 可以诱导肌肉细胞的肌生成分化 . 这通过增加肌酸激酶活性、融合指数和肌管直径来证明 .
对基因表达的影响
已发现 MPA 治疗可降低 Pck2 和与丝氨酸生物合成相关的基因的 mRNA 表达 . 这表明 MPA 可以影响基因表达,并可能影响各种生物过程。
在糖异生途径中的作用
作为 PEPCK 的抑制剂,MPA 在糖异生途径中起着重要作用 . 通过抑制 PEPCK,MPA 可以破坏草酰乙酸转化为磷酸烯醇式丙酮酸的过程,这是糖异生的关键步骤 .
糖尿病研究中的潜在应用
鉴于其作为降血糖剂的作用及其对糖异生途径的影响,MPA 可能在糖尿病研究中得到应用 . 其抑制葡萄糖合成的能力使其成为研究葡萄糖代谢和胰岛素抵抗的有价值工具。
神经保护作用
作用机制
Target of Action
6-Mercaptopicolinic acid is a known inhibitor of the enzyme Phosphoenolpyruvate Carboxykinase (PEPCK) . PEPCK is a key enzyme in the process of gluconeogenesis, which is the metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates .
Mode of Action
The compound interacts with its target, PEPCK, by inhibiting its activity . This inhibition disrupts the normal function of the enzyme, leading to alterations in the metabolic processes it is involved in, such as gluconeogenesis .
Biochemical Pathways
The primary biochemical pathway affected by 6-Mercaptopicolinic acid is gluconeogenesis . By inhibiting PEPCK, the compound disrupts the conversion of oxaloacetate to phosphoenolpyruvate, a critical step in this pathway . This can lead to downstream effects on glucose metabolism and potentially influence other related metabolic pathways.
Pharmacokinetics
Given its role as a pepck inhibitor, it is likely that these properties would significantly impact its bioavailability and overall effectiveness .
Result of Action
The inhibition of PEPCK by 6-Mercaptopicolinic acid can lead to significant molecular and cellular effects. Most notably, it can disrupt the process of gluconeogenesis, potentially leading to alterations in glucose levels within the body . This could have significant implications for cellular energy metabolism.
Action Environment
The action of 6-Mercaptopicolinic acid can be influenced by various environmental factors. For instance, the compound’s effectiveness as a PEPCK inhibitor may be affected by the presence of other metabolites or compounds that can interact with the same enzyme . Additionally, factors such as pH and temperature could potentially influence the stability and efficacy of the compound .
安全和危害
未来方向
The mechanisms of anoxic CO2 assimilation are an important target to reinforce wax ester fermentation in Euglena . The addition of 3-mercaptopicolinic acid, a PEPCK inhibitor, significantly affected the incorporation of 13C into citrate and malate as the biosynthetic intermediates of the odd-numbered fatty acids, suggesting the involvement of PEPCK reaction to drive wax ester fermentation .
属性
IUPAC Name |
6-sulfanylidene-1H-pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2S/c8-6(9)4-2-1-3-5(10)7-4/h1-3H,(H,7,10)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZPTGPAFUAPBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=S)NC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10163599 | |
| Record name | 6-Mercaptopicolinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10163599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14716-87-1 | |
| Record name | 6-Mercaptopicolinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014716871 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Mercaptopicolinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10163599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



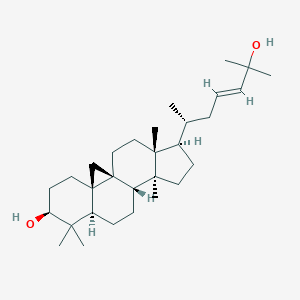
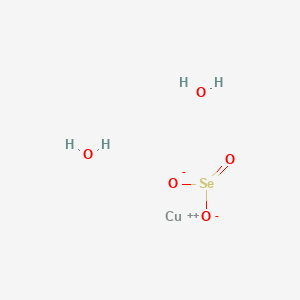
![Benzenesulfonic acid, 2,2'-[(9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1,5-anthracenediyl)diimino]bis[5-methyl-](/img/structure/B76108.png)
